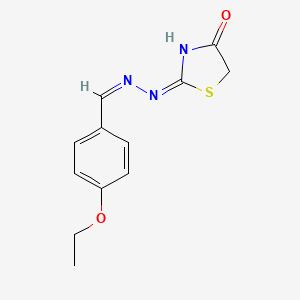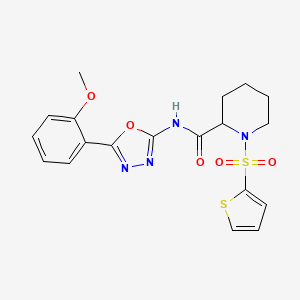
(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one, also known as EBTH, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazolidin-4-one derivatives, which include “(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one”, have been extensively researched for their anticancer activities . They have shown significant potential as anticancer agents, particularly in the inhibition of various enzymes and cell lines .
Synthetic Strategies
Researchers have developed various synthetic strategies to produce thiazolidin-4-one derivatives . These strategies include green and nanomaterial-based synthesis routes .
HIV-RT Inhibition
Dinucleosides containing a thiazolidin-4-one linkage, which can be prepared using “(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one”, have shown potential in inhibiting HIV-RT . The dinucleosides containing ®-thiazolidin-4-one linkage are significantly more active than those containing (S)-thiazolidin-4-one linkage .
Anticervical Cancer Activity
Benzofuran–pyrazol-hydrazono- thiazolidin-4-one hybrids, which can be synthesized using “(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one”, have shown potential as anticervical cancer agents . They have also demonstrated potential as EGFR inhibitors and apoptosis inducing agents .
Structural Activity Relationship Studies
Thiazolidin-4-one derivatives have been the subject of structural activity relationship studies to develop possible multi-target enzyme inhibitors . These studies can help in the development of more effective anticancer agents .
Microwave-assisted Synthesis
“(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one” can be used in the microwave-assisted synthesis of dinucleoside analogues containing a thiazolidin-4-one linkage . This method allows for the efficient and rapid synthesis of these compounds .
Mecanismo De Acción
Target of Action
Thiazolidin-4-one derivatives have been associated with significant anticancer activities , suggesting that they may target proteins or pathways involved in cancer progression.
Mode of Action
Thiazolidin-4-one derivatives have shown to inhibit hiv-rt and NF-κB , indicating that they may interact with these targets to exert their effects.
Biochemical Pathways
Thiazolidin-4-one derivatives have been associated with the inhibition of NF-κB , a key regulator of immune responses, inflammation, and cancer. By inhibiting NF-κB, these compounds may affect various downstream pathways involved in these processes.
Result of Action
Thiazolidin-4-one derivatives have shown significant anticancer activities , suggesting that they may induce cell cycle arrest, apoptosis, or other cellular changes associated with cancer inhibition.
Propiedades
IUPAC Name |
(2E)-2-[(Z)-(4-ethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-10-5-3-9(4-6-10)7-13-15-12-14-11(16)8-18-12/h3-7H,2,8H2,1H3,(H,14,15,16)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXMCJMUBZLZEJ-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN=C2NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N\N=C\2/NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclohexyl-3-[1-{[2-(cyclopentylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2959288.png)



![2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid](/img/structure/B2959292.png)
![2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2959293.png)
![2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2959298.png)
![(5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2959300.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2959301.png)